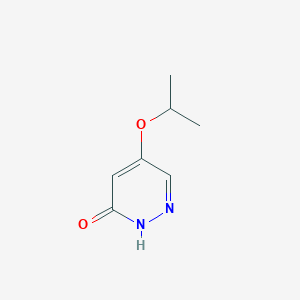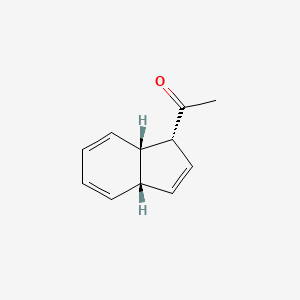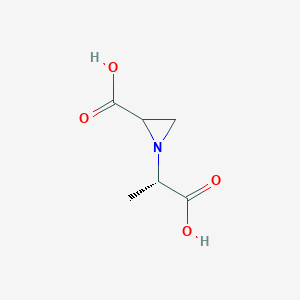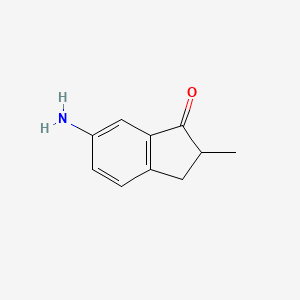![molecular formula C10H12N2 B11918391 6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
6-Propylpyrrolo[1,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-丙基吡咯并[1,2-a]嘧啶是一种杂环化合物,属于吡咯并嘧啶家族。该化合物以一个融合的双环结构为特征,该结构由一个吡咯环和一个嘧啶环组成。
准备方法
合成路线和反应条件
6-丙基吡咯并[1,2-a]嘧啶的合成可以通过多种方法实现。一种常见的方法包括多米诺环闭合,然后进行逆狄尔斯-阿尔德反应。 该方法使用2-氨基降冰片烯羟肟酸作为起始原料,它经历一系列反应,包括环闭合和微波诱导的逆狄尔斯-阿尔德反应,以生成所需产物 .
工业生产方法
6-丙基吡咯并[1,2-a]嘧啶的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括使用催化剂、控制温度和特定溶剂,以有效地促进反应。
化学反应分析
反应类型
6-丙基吡咯并[1,2-a]嘧啶会发生多种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 存在碱(如氢氧化钠)的情况下使用卤代烷。
形成的主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会生成羟基化的衍生物,而取代反应可以引入各种烷基或芳基基团。
科学研究应用
6-丙基吡咯并[1,2-a]嘧啶具有广泛的科学研究应用:
化学: 它用作合成更复杂杂环化合物的构建单元。
生物学: 该化合物用于研究酶抑制和蛋白质相互作用。
工业: 该化合物用于生产具有特定性质的专业化学品和材料。
作用机理
6-丙基吡咯并[1,2-a]嘧啶的作用机理涉及它与特定分子靶标的相互作用。在生物系统中,它可能会抑制某些酶或干扰核酸合成。 该化合物的结构使其能够与酶或受体的活性位点结合,从而调节其活性并影响细胞过程 .
作用机制
The mechanism of action of 6-Propylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and affecting cellular processes .
相似化合物的比较
6-丙基吡咯并[1,2-a]嘧啶可以与其他类似化合物(如吡啶并[1,2-a]嘧啶和咪唑并[1,2-a]嘧啶)进行比较。这些化合物具有相似的双环结构,但在取代基的性质和位置上有所不同。 6-丙基吡咯并[1,2-a]嘧啶中独特的丙基基团使其与类似物区分开来,并有助于其特定的化学和生物学性质 .
类似化合物列表
- 吡啶并[1,2-a]嘧啶
- 咪唑并[1,2-a]嘧啶
- 吡咯并[2,3-d]嘧啶
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
6-propylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h3,5-8H,2,4H2,1H3 |
InChI 键 |
NBORXMZYXNUXJD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C2N1C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)








![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)


![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)
